molecular formula C13H15NO3 B13943975 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- CAS No. 53207-47-9

2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-

Cat. No.: B13943975
CAS No.: 53207-47-9
M. Wt: 233.26 g/mol
InChI Key: JMHAWUPHWVZORZ-UHFFFAOYSA-N
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Description

2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic organic compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its unique structural features and diverse biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of appropriate aniline derivatives with diketones under acidic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of study for drug development.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antiviral agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and trimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

53207-47-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

7-methoxy-1,3,3-trimethylquinoline-2,4-dione

InChI

InChI=1S/C13H15NO3/c1-13(2)11(15)9-6-5-8(17-4)7-10(9)14(3)12(13)16/h5-7H,1-4H3

InChI Key

JMHAWUPHWVZORZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(C=C(C=C2)OC)N(C1=O)C)C

Origin of Product

United States

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